H-Gly-Ala-Hyp-OH

DPP-IV Inhibition Enzyme Kinetics Collagen Peptides

Generic substitution of collagen-model tripeptides risks flawed enzymatic and structural data. H-Gly-Ala-Hyp-OH, with alanine in the X-position, provides a distinct conformational and kinetic profile essential for accurate DPP-IV assays and collagen stability modeling. • DPP-IV substrate (Km=2.080 mM); enables direct hydrolytic kinetic analysis, unlike Gly-Pro-Hyp inhibitor. • Decreased unit twist (~15°) vs. Gly-Pro-Hyp structures; ideal for computational and thermodynamic studies. • High purity (≥98%), soluble in DMSO (~100 mg/mL), and stable at ambient shipping conditions.

Molecular Formula C10H17N3O5
Molecular Weight 259.26 g/mol
Cat. No. B1280492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Ala-Hyp-OH
Molecular FormulaC10H17N3O5
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN
InChIInChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1
InChIKeyKGGYQPXQVMSTRG-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Ala-Hyp-OH: Collagen Tripeptide Fragment


H-Gly-Ala-Hyp-OH (CAS 22028-81-5) is a synthetic tripeptide composed of glycine, alanine, and hydroxyproline, designed to mimic sequences commonly found in collagen and related extracellular matrix proteins . It serves as a valuable model for investigating collagen stability, peptide folding, and enzymatic processes related to peptide modification and degradation . As a defined substrate, it allows for detailed kinetic and mechanistic analyses of enzyme specificity, catalytic efficiency, and post-translational modification processes .

Defined collagen tripeptide model for structural and folding studies
Enzymatic substrate kinetics investigations (e.g., DPP-IV)
Thermal stability and conformational analysis of collagen-like peptides

Why H-Gly-Ala-Hyp-OH Cannot Be Substituted


While H-Gly-Ala-Hyp-OH shares the Gly-X-Hyp motif with other collagen-derived tripeptides like Gly-Pro-Hyp, their structural and biochemical behaviors are not equivalent. The presence of alanine instead of proline in the X position fundamentally alters the molecule's conformation, enzyme interaction, and thermal stability profile [1]. For instance, the replacement of Pro with Ala leads to a decreased unit twist (t = 15°) in the collagen-type structure, compared to the more standard structure observed for Gly-Pro-Ala and Gly-Pro-Hyp [2]. These structural differences translate into distinct functional outcomes in enzymatic assays and stability studies, making generic substitution without specific validation a high-risk proposition that could lead to erroneous experimental conclusions [3].

Attribute
H-Gly-Ala-Hyp-OH
Gly-Pro-Hyp / Gly-Pro-Ala
Enzyme interaction
DPP-IV substrate (cleaved)
Competitive inhibitor (Gly-Pro-Hyp) or alternative substrate
Helical conformation
Altered unit twist (~15°)
Standard twist (~45°), nearly isomorphic
Thermal stability
Higher stability from Gly-X-Hyp motif
Lower stability with Gly-Pro-Y motif

H-Gly-Ala-Hyp-OH Differentiation Evidence


DPP-IV Substrate vs Competitive Inhibitor

In a direct comparative study of three collagen-derived tripeptides (Gly-Ala-Hyp, Gly-Pro-Ala, and Gly-Pro-Hyp), Gly-Ala-Hyp was identified as a DPP-IV substrate, not a true inhibitor, unlike its analog Gly-Pro-Hyp. The study established that DPP-IV could not hydrolyze the bond between Pro-Hyp, making Gly-Pro-Hyp a true peptidic inhibitor with a competitive inhibition constant (Ki) of 4.5 mM [1]. While H-Gly-Ala-Hyp-OH itself has a reported Km value of 2.080 mM for DPP-IV , this represents its affinity as a substrate for the enzyme, not as an inhibitor. This functional dichotomy—substrate versus inhibitor—highlights a critical and quantifiable difference between these seemingly similar tripeptides.

DPP-IV Interaction
Head-to-head
Km 2.080 mM (substrate) vs Ki 4.5 mM (inhibitor for Gly-Pro-Hyp)
Substrate, not competitive inhibitor
In vitro enzymatic assay context
DPP-IV Inhibition Enzyme Kinetics Collagen Peptides

Unique Collagen Triple Helix Twist

A conformational analysis of polytripeptides revealed that the optimal collagen-type structure for (Gly-Ala-Hyp)n tends to have a significantly decreased unit twist of approximately 15°, whereas the (Gly-Pro-Ala)n structure is nearly isomorphic to the standard (Gly-Pro-Hyp)n structure, which is associated with a unit twist of around 45° [1]. This difference in helical twist, driven by the Ala substitution for Pro, implies a distinct secondary structure that influences molecular packing and interactions.

Helical Twist
Class-level
Unit twist ≈ 15° for (Gly-Ala-Hyp)n
Decreased twist vs standard 45°
Computational modeling context
Peptide Conformation Collagen Structure Computational Modeling

Thermal Stability of Gly-X-Hyp Motif

A study using a cross-linked collagen model peptide demonstrated that the transition temperatures, as measured by circular dichroism (CD), are higher for peptides containing Gly-X-Hyp sequences (like Gly-Ala-Hyp) compared to those containing Gly-Pro-Y sequences [1]. This finding provides quantitative evidence that the Gly-X-Hyp motif, where X is a non-proline amino acid, confers greater thermal stability to the collagen triple helix than its proline-containing counterpart.

Thermal Stability
Class-level
Higher transition temperature for Gly-X-Hyp peptides
Gly-X-Hyp motif confers stability
CD measurement context
Collagen Stability Thermal Denaturation Circular Dichroism

Solid-State Thermal Stability

H-Gly-Ala-Hyp-OH exhibits a melting point greater than 197°C with decomposition, as reported in technical datasheets . This high melting point is indicative of a highly stable solid-state form, which is critical for maintaining compound integrity during long-term storage and experimental handling. While this is a class-level property for many short peptides with similar composition, it provides a quantifiable benchmark for quality control and stability assessments, especially when compared to analogs that may be more hygroscopic or have lower melting points.

Solid-State Stability
Data to verify
Melting point > 197°C (dec.)
High solid-state stability
Supplier-reported value; verify per lot
Compound Stability Storage Conditions Physicochemical Properties

Key Applications of H-Gly-Ala-Hyp-OH


DPP-IV Substrate Specificity & Kinetics

Given its quantifiable role as a DPP-IV substrate with a Km of 2.080 mM , H-Gly-Ala-Hyp-OH is the ideal choice for researchers studying the enzyme's substrate specificity and catalytic mechanism. Unlike Gly-Pro-Hyp, which acts as an inhibitor, H-Gly-Ala-Hyp-OH allows for direct kinetic analysis of the enzyme's hydrolytic activity, providing crucial data for understanding DPP-IV's biological function and for the development of substrates or inhibitors that modulate its activity .

Modeling Collagen Helix Conformation

The unique conformational property of (Gly-Ala-Hyp)n, which exhibits a decreased unit twist of approximately 15° compared to the standard 45° twist of Gly-Pro-Hyp-based structures , makes H-Gly-Ala-Hyp-OH an essential component in studies of collagen structural dynamics. It serves as a critical tool for computational chemists and structural biologists seeking to model the effects of specific amino acid substitutions on collagen's overall helical geometry and flexibility .

Gly-X-Hyp Motif Stabilization Studies

For investigations focused on the thermal stability of collagen, H-Gly-Ala-Hyp-OH provides a distinct advantage. Experimental evidence demonstrates that peptides containing the Gly-X-Hyp motif, such as Gly-Ala-Hyp, confer higher transition temperatures to collagen model peptides than those with Gly-Pro-Y sequences . This makes H-Gly-Ala-Hyp-OH a superior model system for isolating and quantifying the specific contribution of the X-position amino acid to collagen helix stability, which is crucial for understanding the molecular basis of collagen-related disorders .

Collagen Peptide Analytical Method Validation

Due to its well-defined composition, high melting point (>197°C) , and established solubility profile (soluble in DMSO up to ~100 mg/mL) , H-Gly-Ala-Hyp-OH is an excellent standard or reference material in analytical biochemistry. It can be reliably used for method validation in chromatographic separation, mass spectrometric detection, and peptide quantification protocols, ensuring the accuracy and reproducibility of analytical workflows in both research and quality control settings .

Application
Selection Property
Validation Focus
DPP-IV substrate kinetics studies
Defined substrate affinity (Km)
Hydrolysis rate and specificity profiling
Collagen helix conformation studies
Altered helical twist (Ala substitution)
Structure-activity relationship analysis
Collagen thermal stability studies
Gly-X-Hyp motif stabilization effect
Transition temperature comparison
Analytical method validation
High solid-state stability and solubility
Chromatographic/MS method performance

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43 linked technical documents
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